

Application Notes: CCT369260 in SU-DHL-4 Cells

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Compound of Interest

Compound Name: CCT369260

Cat. No.: B2406010

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Introduction

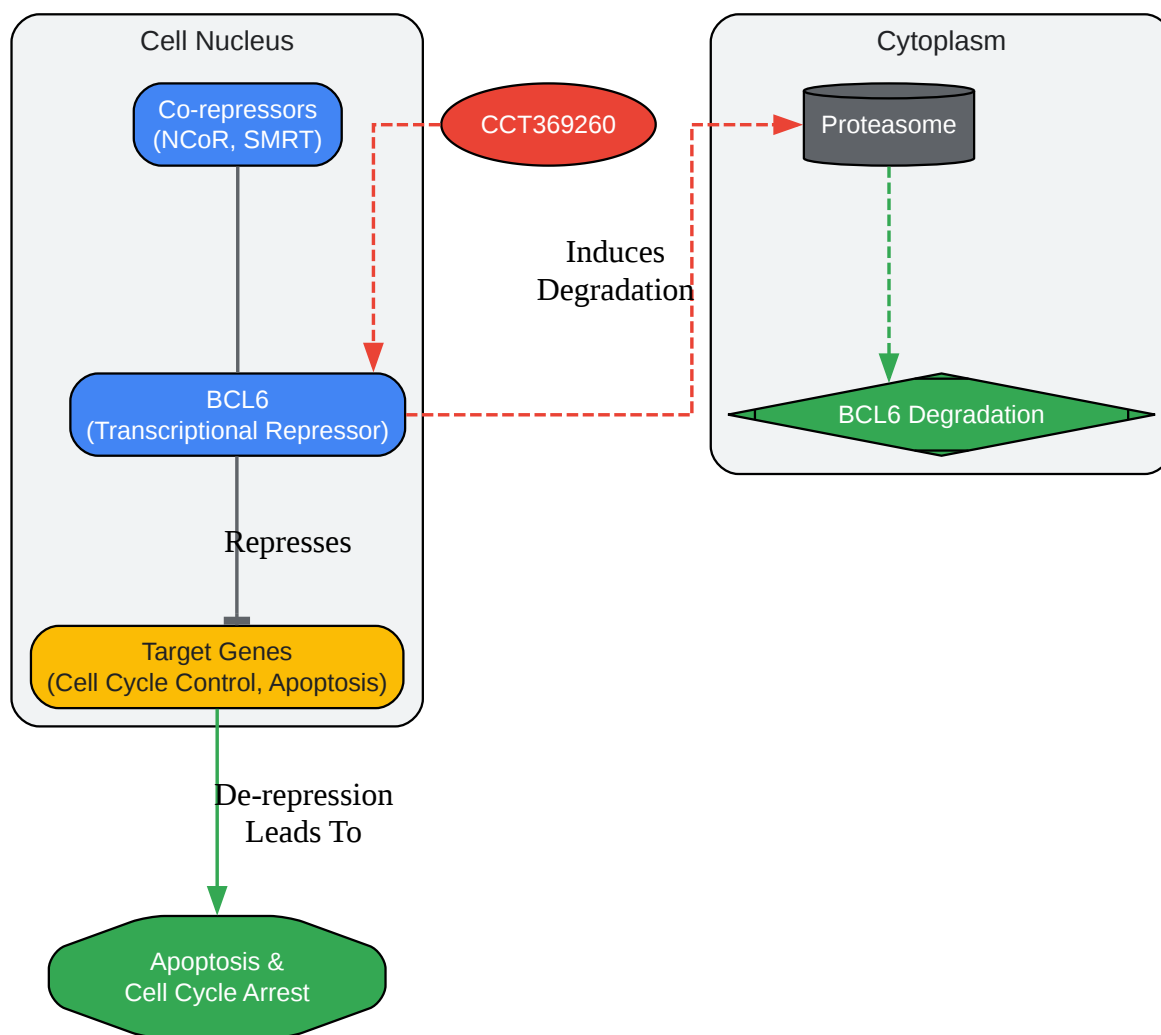
CCT369260 is a potent and specific molecular glue-type degrader of the B-cell lymphoma 6 (BCL6) protein. BCL6 is a transcriptional repressor that is a key driver in germinal center B-cell development and is frequently implicated in the pathogenesis of B-cell lymphomas, particularly Diffuse Large B-cell Lymphoma (DLBCL).[1][2] By repressing genes involved in cell cycle control, DNA damage response, and apoptosis, BCL6 allows for rapid proliferation of B-cells.[1][2] **CCT369260** functions by inducing the proteasomal degradation of BCL6, offering a therapeutic strategy to reactivate these repressed pathways and inhibit lymphoma cell growth.[1][3]

The SU-DHL-4 cell line, established from the peritoneal effusion of a patient with DLBCL, is a widely used preclinical model for studying this malignancy.[4][5] These cells are representative of the germinal center B-cell-like (GCB) subtype of DLBCL and are known to be dependent on BCL6 expression for their survival.[6] This makes the SU-DHL-4 cell line an excellent in vitro model for evaluating the efficacy and mechanism of action of BCL6-targeting agents like **CCT369260**. [6][7]

Mechanism of Action of CCT369260

In normal and malignant germinal center B-cells, the BCL6 homodimer recruits co-repressor complexes to specific DNA sequences, effectively silencing the expression of tumor suppressor

genes that control cell cycle progression and apoptosis. **CCT369260** binds to the BTB domain of BCL6, inducing a conformational change that leads to its recognition by the ubiquitin-proteasome system.[3][8] This results in the ubiquitination and subsequent degradation of the BCL6 protein, lifting the transcriptional repression of its target genes. The reactivation of these genes ultimately leads to decreased cell proliferation and the induction of apoptosis in BCL6-dependent lymphoma cells.[1][3]



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Caption: CCT369260 mediated BCL6 degradation pathway.

Data Presentation: In Vitro Activity

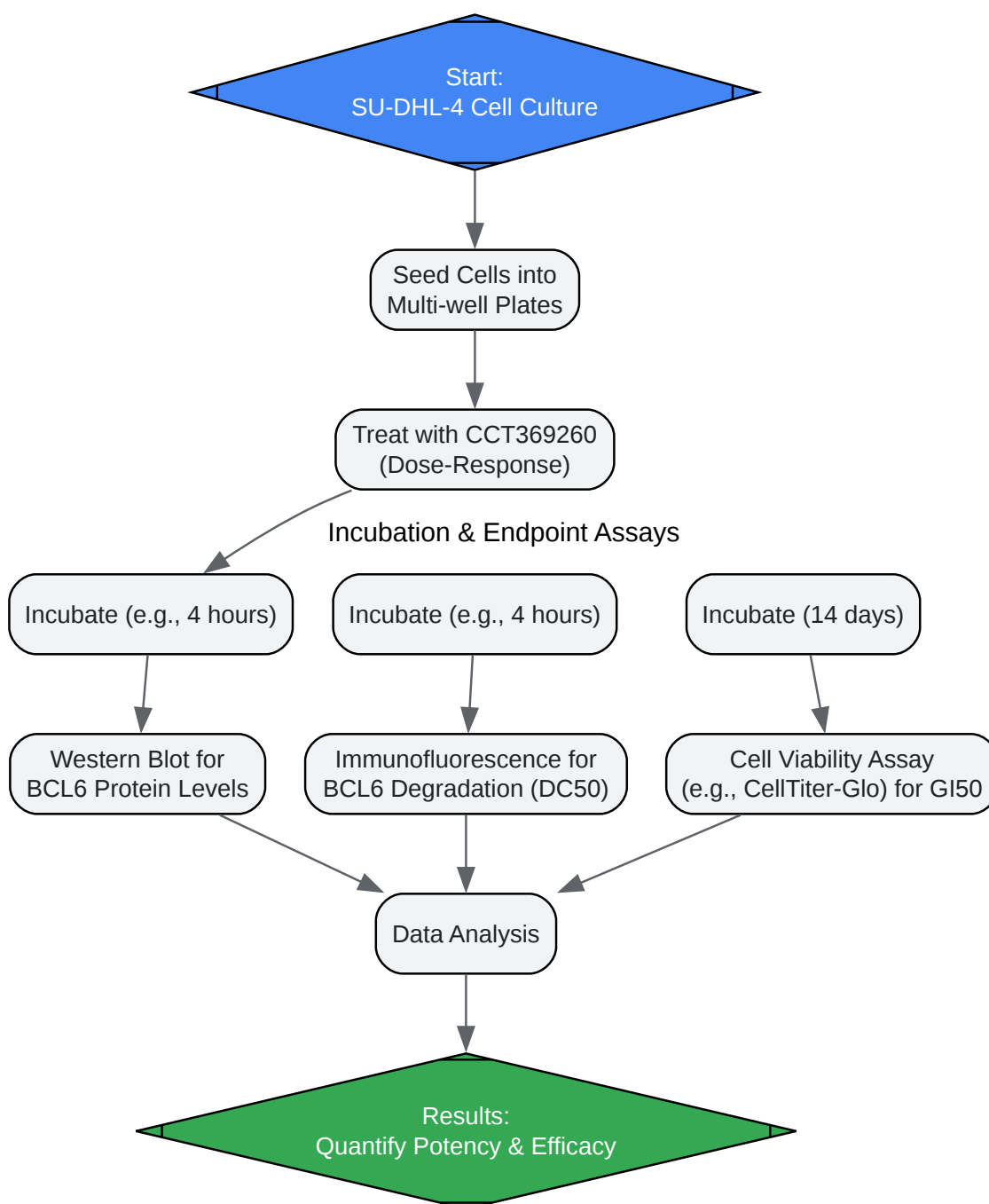
CCT369260 demonstrates potent activity in BCL6-dependent DLBCL cell lines, including SU-DHL-4. Its effect is measured by its ability to degrade BCL6 (DC50) and to inhibit cell growth (GI50).

Cell Line	Subtype	BCL6 Degradation DC50 (nM)	Growth Inhibition GI50 (nM)	Reference
SU-DHL-4	GCB-DLBCL	90	92	[2]
OCI-Ly1	GCB-DLBCL	49	35	[2]
Karpas 422	GCB-DLBCL	62	27	[2]
OCI-Ly3	GCB-DLBCL	Not Reported	1610 (Low BCL6)	[2]

Table 1:
Summary of
CCT369260 in
vitro activity in
various DLBCL
cell lines. DC50
was determined
by an
immunofluoresce
nce-based assay
in SU-DHL-4 and
a Meso Scale
Discovery (MSD)
assay in other
lines. GI50 was
determined after
a 14-day
proliferation
assay.[\[2\]](#)[\[3\]](#)[\[6\]](#)

Experimental Protocols

The following are detailed protocols for key experiments involving **CCT369260** and the SU-DHL-4 cell line.



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Caption: General experimental workflow for testing **CCT369260**.

Protocol 1: SU-DHL-4 Cell Culture

SU-DHL-4 cells are grown in suspension and require careful handling to maintain viability and logarithmic growth.

Materials:

- SU-DHL-4 cells (e.g., ATCC CRL-2957)
- RPMI-1640 Medium[9]
- Fetal Bovine Serum (FBS), heat-inactivated[9]
- Penicillin-Streptomycin (optional)
- Sterile T-75 or T-150 culture flasks
- 15 mL or 50 mL conical tubes
- Hemocytometer or automated cell counter
- Incubator (37°C, 5% CO₂)

Complete Growth Medium:

- RPMI-1640 medium supplemented with 10% FBS. Some protocols may recommend up to 20% FBS, especially post-thawing.[9]

Procedure:

- Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 125 x g for 5-7 minutes. Discard the supernatant and resuspend the cell pellet in fresh medium.
- Maintenance: Culture cells in a T-75 flask at an initial density of 1.0×10^5 to 2.0×10^5 cells/mL.

- Subculture: Monitor cell density every 2-3 days. When the concentration reaches 8.0×10^5 to 1.0×10^6 cells/mL, subculture the cells by diluting them back to the initial seeding density with fresh, pre-warmed medium.[\[10\]](#)

Protocol 2: BCL6 Degradation Assay (Western Blot)

This protocol is used to quantify the reduction in total BCL6 protein levels following treatment with **CCT369260**.

Materials:

- Cultured SU-DHL-4 cells
- **CCT369260** (and DMSO as vehicle control)
- 6-well plates
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: Anti-BCL6 (target), Anti-GAPDH or β -actin (loading control)[\[3\]](#)
- HRP-conjugated secondary antibody
- ECL chemiluminescence substrate

Procedure:

- Cell Treatment: Seed SU-DHL-4 cells in 6-well plates at a density of $\sim 5 \times 10^5$ cells/mL. Allow cells to acclimate, then treat with various concentrations of **CCT369260** (e.g., 1 nM to

10 µM) or DMSO for 4 hours at 37°C.[3]

- Cell Lysis: Harvest cells by centrifugation, wash once with cold PBS, and lyse the cell pellet with RIPA buffer on ice for 30 minutes.
- Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
- SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 15-30 µg) per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[11][12]
- Immunoblotting:
 - Block the membrane in blocking buffer for 1 hour at room temperature.
 - Incubate with primary anti-BCL6 antibody overnight at 4°C.
 - Wash the membrane 3 times with TBST.
 - Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane 3 times with TBST.
- Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system. Reprobe the membrane for a loading control (e.g., GAPDH).
- Analysis: Quantify band intensity using densitometry software. Normalize BCL6 levels to the loading control and express as a percentage of the DMSO-treated control.

Protocol 3: Cell Proliferation / Growth Inhibition (GI50) Assay

This long-term assay determines the concentration of **CCT369260** that inhibits cell growth by 50%.

Materials:

- Cultured SU-DHL-4 cells

- **CCT369260** (and DMSO as vehicle control)
- 96-well white, clear-bottom plates
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
- Plate reader (spectrophotometer or luminometer)

Procedure:

- Cell Seeding: Seed SU-DHL-4 cells into 96-well plates at a low density (e.g., 500-1000 cells/well) in 100 µL of complete growth medium.
- Compound Addition: Prepare a serial dilution of **CCT369260**. Add the compound to the appropriate wells. Include wells with DMSO only (vehicle control) and wells with medium only (background).
- Incubation: Incubate the plates for 14 days at 37°C, 5% CO₂.^{[3][6]} Depending on the growth rate, fresh medium with the compound may need to be added during the incubation period.
- Viability Measurement:
 - On Day 14, allow the plate to equilibrate to room temperature.
 - Add the cell viability reagent (e.g., 100 µL of CellTiter-Glo®) to each well.
 - Mix on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition: Measure luminescence using a plate reader.
- Analysis: Subtract the background reading from all wells. Normalize the data to the DMSO control (set as 100% viability). Plot the normalized values against the log concentration of **CCT369260** and use a non-linear regression model (four-parameter variable slope) to calculate the GI50 value.

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